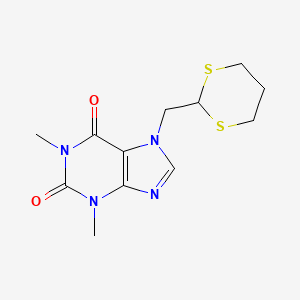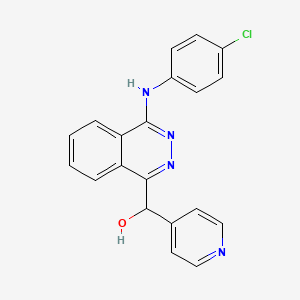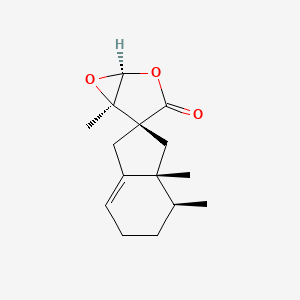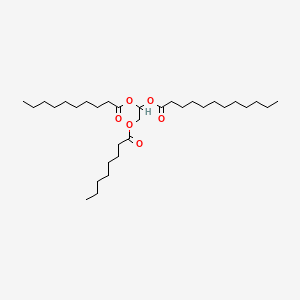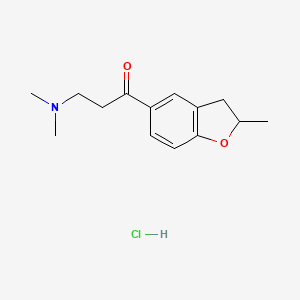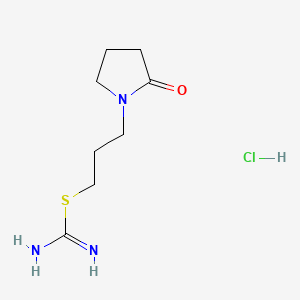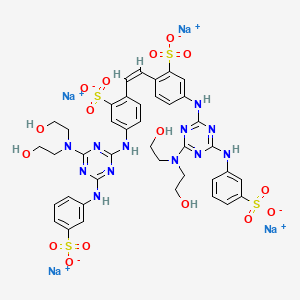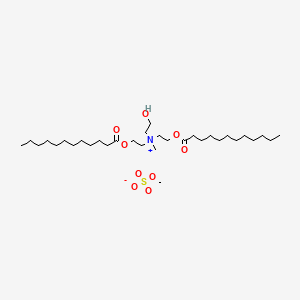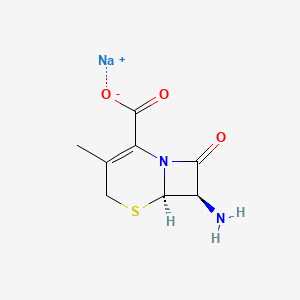
Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate is a complex organic compound known for its unique structural and chemical properties. This compound is part of the cephalosporin class of antibiotics, which are widely used in the medical field to treat bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(42The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves the use of advanced techniques such as crystallization and chromatography to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Applications De Recherche Scientifique
Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Used as an antibiotic to treat bacterial infections, particularly those caused by Gram-positive bacteria.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate involves the inhibition of bacterial cell wall synthesis. This compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. As a result, the bacterial cell becomes weakened and eventually lyses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cefazolin: Another cephalosporin antibiotic with a similar mechanism of action but different spectrum of activity.
Cefuroxime: A cephalosporin antibiotic with a broader spectrum of activity compared to Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate.
Ceftriaxone: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
This compound is unique due to its specific structural features and its effectiveness against certain bacterial strains. Its stability and resistance to certain beta-lactamases make it a valuable antibiotic in clinical settings .
Propriétés
Numéro CAS |
56871-82-0 |
|---|---|
Formule moléculaire |
C8H9N2NaO3S |
Poids moléculaire |
236.23 g/mol |
Nom IUPAC |
sodium;(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C8H10N2O3S.Na/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13;/h4,7H,2,9H2,1H3,(H,12,13);/q;+1/p-1/t4-,7-;/m1./s1 |
Clé InChI |
BCKQLZUUSACLHI-LPNHBSBCSA-M |
SMILES isomérique |
CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)[O-].[Na+] |
SMILES canonique |
CC1=C(N2C(C(C2=O)N)SC1)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



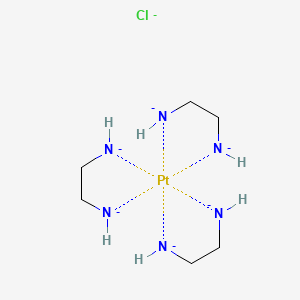
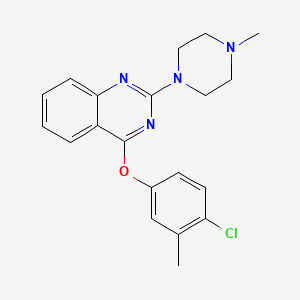
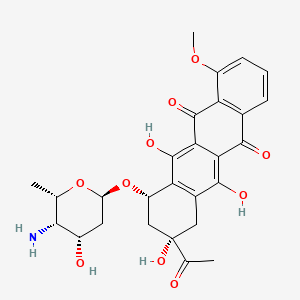
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-](/img/structure/B12761953.png)
